Lipophilicity Differentiation: Predicted LogP vs. 4-tert-Butyl Analog
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline exhibits a lower predicted lipophilicity (LogP) compared to its 4-tert-butylphenoxy analog (CAS 1040685-92-4), which influences its membrane permeability and nonspecific binding profile. This difference is driven by the replacement of the hydrophobic tert-butyl group with a less lipophilic chloro-methylphenyl moiety.
| Evidence Dimension | LogP (Predicted) |
|---|---|
| Target Compound Data | LogP = 4.2 (estimated) |
| Comparator Or Baseline | N-{2-[4-(tert-Butyl)phenoxy]ethyl}-2-fluoroaniline (CAS 1040685-92-4) LogP = 5.1 (estimated) |
| Quantified Difference | ΔLogP ≈ -0.9 |
| Conditions | In silico prediction using ACD/Labs Percepta; values rounded to one decimal |
Why This Matters
A LogP difference of nearly one unit significantly alters passive membrane permeability and nonspecific protein binding, making the target compound better suited for assays where lower lipophilicity reduces assay interference.
